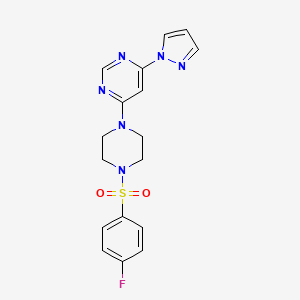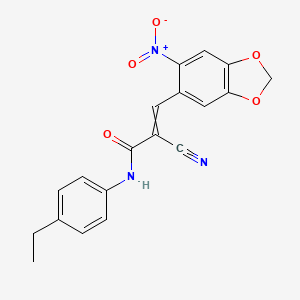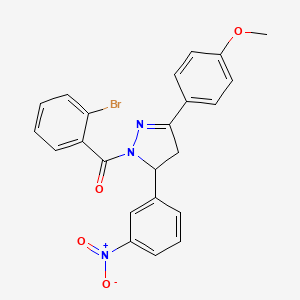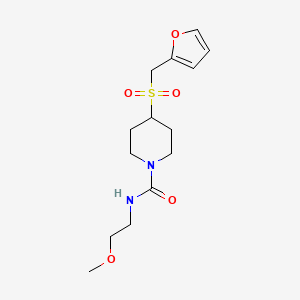
4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FSK-1 and is a potent inhibitor of the protein kinase C (PKC) family of enzymes. PKC enzymes play a crucial role in the regulation of various cellular processes, including cell growth and differentiation, gene expression, and apoptosis. Therefore, FSK-1 can be used as a valuable tool in studying the functions of PKC enzymes and their role in various biological processes.
Scientific Research Applications
Synthesis and Pharmacological Properties
A significant area of research involving compounds with structures similar to "4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide" includes the synthesis and evaluation of their pharmacological properties. For instance, benzamide derivatives acting as selective serotonin 4 receptor agonists have been synthesized for potential use as prokinetic agents affecting gastrointestinal motility without the side effects associated with 5-HT3 and dopamine D2 receptor binding affinity (Sonda et al., 2004). This research highlights the compound's potential in treating disorders related to gastrointestinal tract mobility.
Potential Urotensin-II Receptor Antagonists
Another research avenue explores 5-arylfuran-2-carboxamide derivatives as potent urotensin-II receptor antagonists. These compounds, including variations with furan ring structures, have shown high potency against the urotensin-II receptor with promising pharmacokinetic profiles, indicating potential for treating cardiovascular diseases (Chae Jo Lim et al., 2019).
Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share a structural motif with the query compound, has demonstrated significant antiprotozoal activity. These compounds have shown strong DNA affinity and in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting a potential role in treating protozoal infections (Ismail et al., 2004).
Corrosion Inhibition
A novel application outside biomedical research is the use of furan-2-ylmethyl containing compounds as corrosion inhibitors for metals. One study demonstrated the effectiveness of a similar compound in preventing mild steel corrosion in acidic medium, showcasing the compound's potential in industrial applications (Singaravelu & Bhadusha, 2022).
Analytical and Spectral Studies
Furan ring-containing organic ligands, including those with piperidine elements, have been synthesized and studied for their chelating properties and antimicrobial activity. These compounds form complexes with transition metals and exhibit varying degrees of antibacterial activity, suggesting uses in developing new antimicrobial agents (Patel, 2020).
properties
IUPAC Name |
4-(furan-2-ylmethylsulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-20-10-6-15-14(17)16-7-4-13(5-8-16)22(18,19)11-12-3-2-9-21-12/h2-3,9,13H,4-8,10-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYGIFXGOAVTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

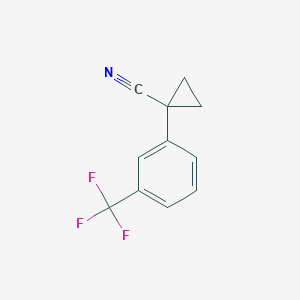
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2808404.png)
![2,2-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2808407.png)
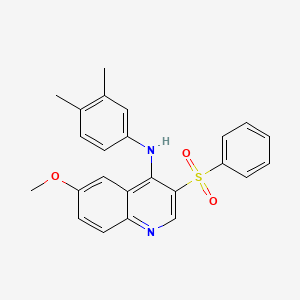
![4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile](/img/structure/B2808409.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2808410.png)
![(2E,NZ)-3-(2-chlorophenyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2808411.png)

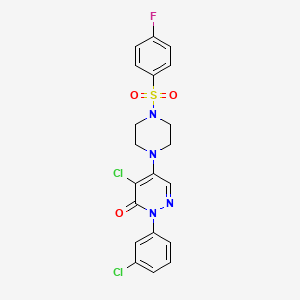
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2808418.png)

